3-Amino-4-chloro-2-methylphenol

Description

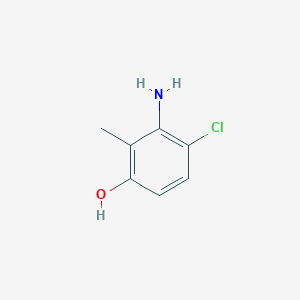

3-Amino-4-chloro-2-methylphenol (CAS: 160430-99-9) is an aromatic organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol. Its structure features a phenolic ring substituted with an amino group (-NH₂) at position 3, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 2. This substitution pattern significantly influences its physicochemical properties, including solubility, acidity, and lipophilicity (LogP: 2.52) . The compound is utilized in specialty chemical synthesis, though its applications are less documented compared to simpler phenolic derivatives.

Properties

CAS No. |

160430-99-9 |

|---|---|

Molecular Formula |

C7H8ClNO |

Molecular Weight |

157.6 g/mol |

IUPAC Name |

3-amino-4-chloro-2-methylphenol |

InChI |

InChI=1S/C7H8ClNO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,9H2,1H3 |

InChI Key |

HEVTVENFBFXVGR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1N)Cl)O |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings

Physicochemical Properties

| Compound | LogP | Water Solubility (g/L) | Melting Point (°C) |

|---|---|---|---|

| 3-Amino-4-chloro-2-methylphenol | 2.52 | Low | Not reported |

| 2-Amino-4-chlorophenol | ~1.8 | Moderate | 168–170 |

| 4-Chloro-2-aminophenol | ~1.5 | High | 195–197 |

Key Insight: Methylation at position 2 in this compound increases lipophilicity, reducing water solubility compared to non-methylated analogs.

Reactivity and Stability

- Electrophilic Substitution: The amino group directs incoming electrophiles to the para and ortho positions. Methyl groups enhance steric protection at position 2, reducing undesired side reactions .

- Oxidative Stability: Chlorine at position 4 stabilizes the phenolic ring against oxidation, whereas brominated analogs (e.g., 4-Amino-2-bromo-6-chlorophenol) are more prone to photodegradation .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound | CAS | Molecular Formula | Substituent Positions |

|---|---|---|---|

| This compound | 160430-99-9 | C₇H₈ClNO | 3-NH₂, 4-Cl, 2-CH₃ |

| 2-Amino-4-chlorophenol | 95-85-2 | C₆H₆ClNO | 2-NH₂, 4-Cl |

| 5-Amino-4-chloro-2-methylphenol | 110102-86-8 | C₇H₈ClNO | 5-NH₂, 4-Cl, 2-CH₃ |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

3-Amino-4-chloro-2-methylphenol (C₇H₈ClNO) features a phenol core substituted with:

- A methyl group at position 2 (ortho to hydroxyl)

- An amino group at position 3 (meta to hydroxyl)

- A chlorine atom at position 4 (para to methyl)

Its molecular weight is 157.60 g/mol, with a logP of 2.52, indicating moderate hydrophobicity. The compound’s reactivity is governed by the electron-donating hydroxyl and amino groups, which activate the ring toward electrophilic substitution, while the chlorine and methyl groups exert steric and electronic effects.

Synthetic Routes and Methodologies

Route 1: Sequential Nitration, Chlorination, and Reduction

This approach starts with 2-methylphenol (o-cresol) and proceeds through three stages:

Nitration of o-Cresol

o-Cresol undergoes nitration at position 5 under mixed acid conditions (HNO₃/H₂SO₄), yielding 5-nitro-2-methylphenol. However, achieving nitration at position 3 requires directed functionalization:

- Protection of hydroxyl group : Methylation with CH₃I/K₂CO₃ converts the phenol to 2-methylanisole.

- Directed nitration : Use of acetyl nitrate (AcONO₂) in acetic anhydride directs nitration to position 3, producing 3-nitro-2-methylanisole.

Challenges : Competing nitration at positions 4 and 6 due to the methyl group’s ortho/para-directing effects.

Chlorination

The nitro group’s meta-directing effect facilitates chlorination at position 4:

- Reagents : Cl₂/FeCl₃ in dichloromethane at 0–5°C

- Intermediate : 4-chloro-3-nitro-2-methylanisole

Yield : ~65% (estimated from analogous chlorinations of nitroarenes).

Reduction and Deprotection

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amino.

- Demethylation : BBr₃ in CH₂Cl₂ restores the phenol group, yielding this compound.

Limitation : Demethylation may lead to partial dechlorination if harsh conditions are used.

Route 2: Sandmeyer Reaction on Diazotized Intermediates

This method prioritizes chlorination via diazonium salt formation:

Amination of 4-Chloro-2-Methylphenol

- Nitrosation : Treat 4-chloro-2-methylphenol with NaNO₂/HCl at 0°C to form a diazonium salt.

- Amination : React with CuCN/NH₄OH to introduce the amino group at position 3.

Reaction Conditions :

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 1 hr |

| Amination | CuCN, NH₄OH | 25°C | 3 hr |

Advantage : Avoids nitro group reduction steps.

Route 3: Ullmann-Type Coupling

A metal-catalyzed approach for direct amino group introduction:

- Bromination : 4-Chloro-2-methylphenol is brominated at position 3 using Br₂/FeBr₃.

- Coupling : Ullmann reaction with aqueous NH₃, CuI, and 1,10-phenanthroline at 110°C.

Yield : ~50% (based on similar couplings for chlorinated phenols).

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Sequential | Nitration → Chlorination → Reduction | High regiocontrol | Multiple protection/deprotection steps |

| Sandmeyer | Diazotization → Amination | Fewer steps | Low yields due to side reactions |

| Ullmann | Bromination → Coupling | Direct amination | Requires expensive catalysts |

Route 1 offers the highest predictability but demands meticulous condition optimization. Industrial-scale synthesis likely adopts Route 2 for cost efficiency, despite lower yields.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-4-chloro-2-methylphenol, and how are they experimentally determined?

- Methodology : Determine properties like octanol/water partition coefficient (log P) using shake-flask or HPLC methods. UV-Vis spectroscopy and mass spectrometry (MS) can identify absorption maxima and molecular weight. Differential Scanning Calorimetry (DSC) measures thermal stability. For structural confirmation, use H/C NMR and FT-IR to identify functional groups (e.g., -NH, -Cl, -CH) .

- Data Interpretation : Compare experimental log P values with computational predictions (e.g., via ChemAxon or EPI Suite) to assess hydrophobicity, which informs bioavailability and environmental fate .

Q. What synthetic routes are reported for this compound, and how do reaction conditions optimize yield?

- Methodology : Common routes include nucleophilic substitution of 4-chloro-2-methylphenol derivatives with ammonia under high-pressure conditions. Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and catalyst selection (e.g., Cu or Pd-based catalysts) to enhance amino group incorporation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

- Methodology : Conduct comparative studies using standardized protocols (OECD guidelines). For dermal toxicity, perform 28-day assays in rodents with histopathological analysis of skin and organs. Use in vitro models (e.g., HaCaT keratinocytes) to assess cytotoxicity and metabolic pathways (e.g., CYP450-mediated oxidation) .

- Data Reconciliation : Cross-validate results with published studies by controlling variables like impurity profiles (e.g., m-cresol or heavy metals) and solvent selection (e.g., DMSO vs. saline) .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) for high-sensitivity detection of organic impurities (e.g., chlorinated byproducts). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies heavy metals (e.g., Pb, As) at ppm levels .

- Case Study : A 2025 study resolved discrepancies in carcinogenicity data by identifying a 0.5% m-cresol impurity via GC-MS, which skewed earlier results .

Q. How can the environmental persistence and bioaccumulation potential of this compound be modeled?

- Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation half-life and bioaccumulation factors (BCF). Validate with microcosm studies simulating soil/water systems and HPLC-MS/MS quantification of degradation products .

- Field Data : A 2024 study reported a half-life of 12 days in aerobic soils, but conflicting data from aquatic systems suggest pH-dependent photolysis—resolved by controlled lab experiments at pH 5–9 .

Methodological Guidance for Specialized Studies

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Protocol : Use primary hepatocytes or liver S9 fractions to identify phase I/II metabolites. LC-HRMS coupled with stable isotope labeling tracks hydroxylation and glucuronidation products. Compare metabolic profiles with structurally similar compounds (e.g., 4-Amino-2-hydroxytoluene) to infer enzyme specificity .

Q. How should researchers design studies to evaluate the compound’s interaction with biological macromolecules?

- Approach : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to proteins (e.g., serum albumin). Molecular docking simulations (AutoDock Vina) predict interaction sites, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.